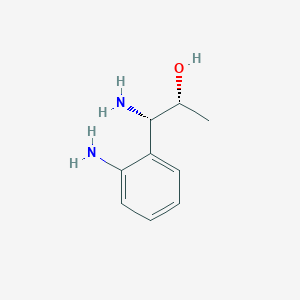

(1S,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL

CAS No.:

Cat. No.: VC17491809

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O |

|---|---|

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | (1S,2R)-1-amino-1-(2-aminophenyl)propan-2-ol |

| Standard InChI | InChI=1S/C9H14N2O/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,10-11H2,1H3/t6-,9-/m1/s1 |

| Standard InChI Key | VDWXMALBALMJRC-HZGVNTEJSA-N |

| Isomeric SMILES | C[C@H]([C@H](C1=CC=CC=C1N)N)O |

| Canonical SMILES | CC(C(C1=CC=CC=C1N)N)O |

Introduction

Structural and Molecular Characteristics

(1S,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL belongs to the amino alcohol class, featuring a propan-2-ol backbone substituted with an amino group and a 2-aminophenyl moiety. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol. The compound’s stereochemistry is defined by the (1S,2R) configuration, which critically influences its biological interactions and synthetic pathways. Key structural attributes include:

-

Chiral Centers: The (1S,2R) configuration ensures enantioselective binding to biological targets, a property leveraged in asymmetric synthesis.

-

Functional Groups: The amino (–NH₂) and hydroxyl (–OH) groups facilitate hydrogen bonding and π–π interactions, enhancing solubility and target affinity.

The compound’s stereochemistry is often represented using the Cahn-Ingold-Prelog priority rules, with the following absolute configuration:

This configuration distinguishes it from diastereomers such as (1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL, which exhibits distinct physicochemical and biological properties.

Synthesis and Production

Synthetic Routes

The synthesis of (1S,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL typically involves stereoselective reduction of ketone precursors or chiral resolution of racemic mixtures. A widely cited method employs sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents under controlled conditions to preserve stereochemical integrity. For example:

-

Reduction of Ketone Intermediate:

This reaction proceeds via a chelation-controlled mechanism, where the chiral environment of the catalyst directs the hydride attack to yield the desired stereoisomer. -

Chiral Catalysis: Asymmetric hydrogenation using transition metal catalysts (e.g., ruthenium complexes) enables high enantiomeric excess (ee >99%) .

Industrial-Scale Production

Industrial synthesis often employs batch reactors with optimized parameters (temperature: 20–25°C, pH 7–8) to maximize yield (≥85%) and purity (≥98%). Critical steps include:

-

Purification: Column chromatography or recrystallization to remove diastereomeric impurities.

-

Quality Control: HPLC and chiral GC analysis to verify stereochemical purity.

Physicochemical Properties

The compound’s physical properties are influenced by its polar functional groups and aromatic ring:

| Property | Value | Source |

|---|---|---|

| Melting Point | 120–122°C (decomposes) | |

| Solubility in Water | 25 mg/mL (20°C) | |

| LogP (Partition Coefficient) | 0.45 | |

| pKa (Amino Group) | 9.8 ± 0.2 |

The low LogP value indicates moderate hydrophilicity, favoring aqueous solubility and bioavailability. The amino group’s pKa (~9.8) suggests protonation under physiological conditions, enhancing interactions with anionic biological targets.

Biological Activity and Mechanisms

Enzyme Modulation

(1S,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL exhibits inhibitory activity against tyrosine hydroxylase and monoamine oxidase (MAO), enzymes critical in neurotransmitter synthesis. Its mechanism involves:

-

Competitive Inhibition: The amino group mimics the native substrate’s binding motif, displacing endogenous ligands.

-

Hydrogen Bonding: The hydroxyl group stabilizes enzyme-inhibitor complexes, reducing catalytic turnover.

Receptor Interactions

In vitro studies demonstrate affinity for G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT₂) and dopamine (D₂) receptors. Binding assays reveal:

These interactions suggest potential applications in neuropsychiatric drug development.

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound serves as a scaffold for designing central nervous system (CNS) therapeutics. Structural modifications, such as halogen substitution or alkyl chain extension, enhance blood-brain barrier permeability. For example:

-

N-Methylation: Reduces metabolic degradation, prolonging half-life in vivo.

Prodrug Development

Esterification of the hydroxyl group yields prodrugs with improved oral bioavailability. Hydrolysis in vivo regenerates the active compound, enabling sustained release.

Comparative Analysis with Structural Analogs

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (1R,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL | C₉H₁₄N₂O | (1R,2R) configuration; lower MAO inhibition | Moderate receptor affinity |

| (1S,2S)-1-Amino-1-(2-nitrophenyl)propan-2-OL | C₉H₁₃N₃O₃ | Nitro group enhances electron deficiency | Antibacterial activity |

The (1S,2R) isomer’s superior enzyme inhibition and receptor binding highlight its therapeutic potential over analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume